molecular formula C7H11NO4 B14707317 Ethyl 4-(hydroxyimino)-2-oxopentanoate CAS No. 13081-00-0

Ethyl 4-(hydroxyimino)-2-oxopentanoate

Cat. No.: B14707317
CAS No.: 13081-00-0
M. Wt: 173.17 g/mol
InChI Key: JHSVLBKMXGDWQN-UHFFFAOYSA-N
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Description

Ethyl 4-(hydroxyimino)-2-oxopentanoate is an organic compound with a unique structure that includes both oxime and ester functional groups

Preparation Methods

Ethyl 4-(hydroxyimino)-2-oxopentanoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with hydroxylamine hydrochloride in the presence of a base. This reaction typically proceeds under mild conditions and yields the desired oxime ester product. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 4-(hydroxyimino)-2-oxopentanoate undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitro compounds.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include nitro compounds, amines, and substituted esters.

Scientific Research Applications

Ethyl 4-(hydroxyimino)-2-oxopentanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of Ethyl 4-(hydroxyimino)-2-oxopentanoate involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active oxime moiety. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.

Comparison with Similar Compounds

Ethyl 4-(hydroxyimino)-2-oxopentanoate can be compared with similar compounds such as ethyl acetoacetate and other oxime esters. Unlike ethyl acetoacetate, which lacks the oxime group, this compound has unique reactivity due to the presence of both oxime and ester functionalities. This dual functionality makes it a versatile intermediate in organic synthesis. Similar compounds include oxime esters like ethyl 2-(hydroxyimino)propanoate and ethyl 3-(hydroxyimino)butanoate, which also exhibit interesting chemical properties and applications.

Properties

CAS No.

13081-00-0

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

ethyl 4-hydroxyimino-2-oxopentanoate

InChI

InChI=1S/C7H11NO4/c1-3-12-7(10)6(9)4-5(2)8-11/h11H,3-4H2,1-2H3

InChI Key

JHSVLBKMXGDWQN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)CC(=NO)C

Origin of Product

United States

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